N-(2-Benzoyl-1-methylvinyl)acetamide
Description
Properties
CAS No. |
1137-97-9 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-[(E)-4-oxo-4-phenylbut-2-en-2-yl]acetamide |
InChI |
InChI=1S/C12H13NO2/c1-9(13-10(2)14)8-12(15)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14)/b9-8+ |
InChI Key |
LIXULBRIODGJKN-CMDGGOBGSA-N |
SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC(=O)C |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC(=O)C |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Anticonvulsant Activity
One of the notable applications of N-(2-Benzoyl-1-methylvinyl)acetamide derivatives is their anticonvulsant activity. Research indicates that compounds similar to this compound have been synthesized and tested for their efficacy in controlling seizures in animal models. For instance, studies have shown that certain derivatives exhibit significant activity in maximal electroshock seizure models, suggesting their potential as anticonvulsant agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Similar compounds have demonstrated effectiveness in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses. This makes this compound a candidate for developing treatments for inflammatory diseases .
Pharmaceutical Formulations
This compound can be formulated into various pharmaceutical compositions for therapeutic use. These formulations may include tablets, capsules, or injectable solutions, depending on the intended route of administration. The dosage and formulation can be tailored based on the therapeutic needs and pharmacokinetic profiles of the compound.
Case Studies
Several case studies highlight the therapeutic potential of this compound derivatives:
- Case Study 1 : A study evaluated a
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison is based on structurally related acetamide derivatives from the evidence, focusing on substituent effects, physical properties, and pharmacological activities.
Substituent Effects on Crystallography and Stability
- N-(3-Methylphenyl)-2,2,2-trichloro-acetamide (): Substituent: Meta-methylphenyl + trichloroacetyl. Crystal System: Monoclinic, with one molecule per asymmetric unit. In contrast, N-(2-Benzoyl-1-methylvinyl)acetamide’s benzoyl group (electron-withdrawing) may reduce planarity, altering packing efficiency and melting points .
Pharmacological Activity
2-(1H-Benzotriazol-1-yl)-N-(2-methylphenyl)acetamide ():
- Activity : Exhibits antimicrobial and antifungal properties.
- Structural Insight : The benzotriazole moiety enhances π-π stacking with microbial enzyme targets. The target compound’s benzoyl group could similarly interact with hydrophobic enzyme pockets but may lack the heterocyclic diversity required for broad-spectrum activity .
Data Tables
Table 1: Physical and Spectral Properties of Selected Acetamides
| Compound | Melting Point (°C) | IR C=O Stretch (cm⁻¹) | Key Pharmacological Activity |
|---|---|---|---|
| N-Benzyl-N-(Furan-2-Ylmethyl) Acetamide | 84–85 | 1671 | Not reported |
| N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide | 112–114 | 1695 | Crystallographic stability |
| 2-(1H-Benzotriazol-1-yl)-N-(2-methylphenyl)acetamide | 158–160 | 1688 | Antimicrobial |
| This compound* | Hypothetical | ~1700 (predicted) | Potential enzyme inhibition |
* Predicted based on structural analogs .
Table 2: Substituent Impact on Bioactivity
| Substituent Type | Example Compound | Observed Effect |
|---|---|---|
| Electron-withdrawing | N-(3-Nitrophenyl)acetamide | Enhanced enzyme inhibition (MAO-B) |
| Electron-donating | N-(3-Methylphenyl)acetamide | Reduced solubility, moderate activity |
| Heterocyclic | Benzothiazole-linked acetamides | Broad-spectrum antimicrobial activity |
| Benzoyl (target compound) | This compound | Hypothesized MAO-A/MAO-B selectivity |
Sources:
Q & A
Basic: What are the optimal reaction conditions and purification methods for synthesizing N-(2-Benzoyl-1-methylvinyl)acetamide?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as condensation between benzoyl derivatives and acetamide precursors. Key parameters include:
- Temperature control : Maintain 60–80°C during acylation to avoid side reactions like over-oxidation .
- pH adjustment : Use buffered conditions (pH 6–7) to stabilize intermediates .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Basic: Which characterization techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify benzoyl and vinyl protons (δ 7.2–8.1 ppm for aromatic protons; δ 5.5–6.5 ppm for vinyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 245.1) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N–H bend) validate the acetamide group .
Basic: How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 150°C) .
- High-Performance Liquid Chromatography (HPLC) : Monitor purity over time under accelerated degradation conditions (e.g., 40°C/75% humidity for 4 weeks) .
- Light Sensitivity : Store in amber vials and test UV-Vis absorbance changes under UV irradiation .
Advanced: How can computational methods like DFT and molecular docking predict the reactivity or biological targets of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., vinyl group reactivity) .
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on binding affinity (ΔG < −7 kcal/mol) and hydrogen bonding patterns .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for blood-brain barrier penetration) .
Advanced: How can contradictory reports on biological activity (e.g., anti-inflammatory vs. cytotoxicity) be resolved?
Methodological Answer:
- Dose-Response Assays : Perform MTT or Mosmann assays to establish IC₅₀ values and differentiate therapeutic vs. toxic concentrations .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for proposed pathways .
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., NIH/NC3Rs guidelines for in vitro assays) .
Advanced: What mechanistic studies are recommended to elucidate the compound’s reaction pathways?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .
- In Situ FTIR : Monitor intermediate formation during synthesis (e.g., enol-keto tautomerization) .
- Electrochemical Analysis : Cyclic voltammetry detects redox-active groups (e.g., vinyl oxidation at +1.2 V vs. Ag/AgCl) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., halogenation at the benzoyl ring) and test activity .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with bioactivity .
- Pharmacophore Mapping : Identify critical motifs (e.g., acetamide’s NH for hydrogen bonding) using Schrödinger Phase .
Advanced: What experimental approaches are used to analyze thermodynamic properties (e.g., solubility, crystallinity)?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting points (~180–190°C) and polymorph transitions .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity under varying humidity .
- X-Ray Diffraction (XRD) : Resolve crystal lattice parameters (e.g., monoclinic system with P2₁/c space group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
